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(S)-alfa-Amino-4-piperidine acetic acid Documentation Hub

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  • Product: (S)-alfa-Amino-4-piperidine acetic acid
  • CAS: 459166-03-1

Core Science & Biosynthesis

Foundational

CAS 459166-03-1 physical properties and safety data sheet

This in-depth technical guide details the physical properties, safety protocols, and experimental applications of (S)- -Amino-4-piperidineacetic acid (CAS 459166-03-1), a critical chiral building block in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physical properties, safety protocols, and experimental applications of (S)-


-Amino-4-piperidineacetic acid  (CAS 459166-03-1), a critical chiral building block in medicinal chemistry.

Technical Guide: (S)- -Amino-4-piperidineacetic acid (CAS 459166-03-1)[1][2]

Part 1: Core Directive & Executive Summary

CAS 459166-03-1 , chemically known as (S)-


-Amino-4-piperidineacetic acid  (or (S)-Piperidin-4-ylglycine), is a non-proteinogenic amino acid. It serves as a vital intermediate in the synthesis of peptidomimetics, particularly in the development of thrombin inhibitors , kinase inhibitors , and GPCR ligands . Its structural rigidity—imparted by the piperidine ring—combined with the flexibility of the glycine backbone, allows for precise conformational control in drug candidates.

This guide provides researchers with a self-validating framework for handling, characterizing, and utilizing this compound in high-stakes drug development workflows.

Part 2: Chemical Identity & Physical Properties[3]

The following data aggregates physicochemical constants required for analytical verification and experimental design.

Table 1: Physicochemical Specifications
PropertyValueNotes
Chemical Name (S)-

-Amino-4-piperidineacetic acid
IUPAC
CAS Number 459166-03-1Unique Identifier
Synonyms (S)-Piperidin-4-ylglycine; (S)-2-Amino-2-(piperidin-4-yl)acetic acidCommon usage
Molecular Formula C

H

N

O

Free base
Molecular Weight 158.20 g/mol Monoisotopic
Appearance White to off-white crystalline solidHygroscopic nature possible
Solubility Soluble in Water, 1M HCl, dilute acetic acidZwitterionic character
Chirality (S)-EnantiomerOptical purity critical for bioactivity
pKa ~2.3 (COOH), ~9.6 (NH

), ~11.0 (Piperidine NH)
Estimated values for zwitterion
Storage -20°C, Desiccated, Inert Atmosphere (Ar/N

)
Prevent oxidative degradation

Expert Insight: As a diamine (alpha-amine + piperidine amine), this compound can act as a tridentate ligand or form complex salts. In synthesis, the piperidine nitrogen is more basic than the alpha-amine and often requires orthogonal protection (e.g., Boc, Cbz, or Fmoc) before peptide coupling.

Part 3: Safety Data Sheet (SDS) Summary

Hazard Classification (GHS): While specific regulatory data for this intermediate may be limited, it should be treated as a Category 2 Skin Irritant and Category 2A Eye Irritant based on its amine functionality.

Risk Assessment & Mitigation
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol
  • Engineering Controls: Always manipulate the solid in a certified chemical fume hood to prevent inhalation of fine dust.

  • PPE: Nitrile gloves (double-gloved recommended for solution phase), safety goggles, and lab coat.

  • Spill Management: Sweep up dry solid to avoid dust generation. Neutralize aqueous spills with dilute acetic acid or sodium bicarbonate depending on pH before disposal.

Part 4: Experimental Protocols

Protocol A: Solubility & Stock Solution Preparation

Objective: Prepare a stable 100 mM stock solution for biological assays or coupling reactions.

  • Solvent Selection:

    • Preferred: 0.1 M HCl or PBS (pH 7.4) for biological assays.

    • Alternative: DMSO (may require slight warming, but avoid >40°C to prevent racemization).

  • Procedure:

    • Weigh 15.8 mg of CAS 459166-03-1 into a sterile microcentrifuge tube.

    • Add 900 µL of solvent. Vortex for 30 seconds.

    • If particulates remain, sonicate for 2 minutes at ambient temperature.

    • Adjust volume to 1.0 mL .

    • Validation: Measure Absorbance at 280 nm (if aromatic impurities are suspected) or verify pH.

  • Storage: Aliquot into single-use vials and freeze at -20°C. Stability is >6 months.

Protocol B: Orthogonal Protection Strategy (Conceptual)

Objective: Selectively protect the piperidine nitrogen (N


) vs. the alpha-amine (N

) for peptide synthesis.
  • Step 1: Copper(II) Chelation. Complex the alpha-amino acid moiety with Cu(II) ions (forming a blue copper chelate). This temporarily masks the N

    
     and COOH groups.
    
  • Step 2: Acylation. React the exposed piperidine nitrogen (N

    
    ) with a protecting group (e.g., Boc
    
    
    
    O or Fmoc-OSu).
  • Step 3: Decomplexation. Remove copper using EDTA or H

    
    S to yield the N
    
    
    
    -protected intermediate, ready for N
    
    
    derivation.

Part 5: Visualization & Workflows

Diagram 1: Handling & Storage Decision Tree

This workflow ensures the integrity of the chiral center and chemical stability during storage.

StorageProtocol Start Received CAS 459166-03-1 CheckSeal Inspect Seal Integrity Start->CheckSeal Hygroscopic Is material clumping? (Hygroscopic Sign) CheckSeal->Hygroscopic Dry Lyophilize or Vacuum Dry (< 24h, Ambient Temp) Hygroscopic->Dry Yes Aliquot Aliquot under Inert Gas (Ar/N2) Hygroscopic->Aliquot No Dry->Aliquot Storage Store at -20°C Desiccator Aliquot->Storage Usage Warm to RT before opening (Prevent Condensation) Storage->Usage

Caption: Logic flow for receiving, inspecting, and storing hygroscopic chiral amines to prevent hydrolysis or racemization.

Diagram 2: General Peptide Coupling Workflow

A standard solid-phase synthesis (SPPS) cycle incorporating this building block.

CouplingWorkflow Resin Resin-Bound Peptide (Free Amine) Coupling Coupling Reaction (1-2h, DMF) Resin->Coupling Activate Activate AA (HATU/DIEA) Activate->Coupling Add Activated (S)-Piperidylglycine Wash Wash (DMF/DCM) Coupling->Wash Deprotect Fmoc Deprotection (20% Piperidine) Wash->Deprotect NextCycle Next Cycle Wash->NextCycle Deprotect->Wash

Caption: Integration of (S)-Piperidin-4-ylglycine into SPPS. Note: Ensure orthogonal protection of the piperidine ring prior to activation.

Part 6: References

  • ChemicalBook . 4-Piperidineacetic acid,

    
    -amino-, (
    
    
    
    S)- Properties and Suppliers. Retrieved from
  • GuideChem . CAS 459166-03-1 Supply and Technical Data. Retrieved from

  • PubChem . Compound Summary for Piperidine Derivatives. (General Reference for Class Properties). Retrieved from

  • Fisher Scientific . Safety Data Sheets for Amino Acid Derivatives. Retrieved from

Exploratory

Biological Activity of Piperidine-Based Amino Acid Derivatives: A Technical Guide

Executive Summary This technical guide analyzes the pharmacological convergence of the piperidine pharmacophore with amino acid moieties. Piperidine (hexahydropyridine) is a privileged scaffold in medicinal chemistry, pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide analyzes the pharmacological convergence of the piperidine pharmacophore with amino acid moieties. Piperidine (hexahydropyridine) is a privileged scaffold in medicinal chemistry, present in over 20 distinct drug classes. When conjugated with amino acids or structured as amino acid mimetics, these derivatives exhibit enhanced bioavailability, stereochemical diversity, and target specificity. This guide details the synthesis, structure-activity relationships (SAR), and experimental validation of these hybrids, focusing on antimicrobial, anticancer, and neuroactive applications.

Introduction: The Pharmacophore Fusion

The fusion of piperidine rings with amino acids addresses two critical challenges in drug discovery: conformational restriction and chiral pool exploitation .

  • The Piperidine Advantage: The piperidine ring provides a lipophilic, metabolically stable core that can orient functional groups in specific axial or equatorial positions, mimicking the bioactive conformations of flexible peptides.[1]

  • The Amino Acid Advantage: Conjugating amino acids (e.g., Tryptophan, Phenylalanine) introduces hydrogen-bonding donors/acceptors and specific side-chain interactions (

    
    -
    
    
    
    stacking) essential for binding to receptors like GPCRs or bacterial ribosomes.
Key Classes of Derivatives[2][3][4]
  • N-Acyl Piperidine Conjugates: Amino acids coupled to the piperidine nitrogen (e.g., 4-benzylpiperidine-amino acid hybrids).

  • Piperidine Amino Acids (PAAs): The amino and carboxylic acid groups are directly embedded within or attached to the piperidine ring (e.g., piperidine-3-carboxylic acid, a GABA/glutamate analogue).

  • Aminoglycoside Mimetics: 3,5-diamino-piperidines designed to bind bacterial rRNA.[2]

Chemical Space & Synthesis Strategies[1][6]

Core Synthetic Pathway: Peptide Coupling

The most robust method for generating piperidine-amino acid conjugates is amide bond formation between N-protected amino acids and substituted piperidines.

Representative Workflow: Synthesis of 4-Benzylpiperidine-Amino Acid Conjugates
  • Objective: Create lipophilic antimicrobial agents.

  • Mechanism: Carbodiimide-mediated coupling followed by acidolytic deprotection.

DOT Diagram: Synthetic Workflow

SynthesisWorkflow Start N-Boc-Amino Acid (Phe, Trp, His) Coupling Coupling Reaction (EDCI, HOBt, NMM) -15°C to RT, 24h Start->Coupling Reagent1 4-Benzylpiperidine Reagent1->Coupling Intermediate Boc-Protected Conjugate Coupling->Intermediate Amide Bond Formation Deprotection Deprotection (4N HCl in Dioxane) 1.5h Intermediate->Deprotection Boc Removal Product Final Hydrochloride Salt (Amino Acid-Piperidine Hybrid) Deprotection->Product Precipitation & Wash

Figure 1: Step-by-step synthetic pathway for generating piperidine-amino acid conjugates using standard peptide coupling chemistry.

Pharmacological Profiles & Mechanisms[1][2][7]

Antimicrobial Activity (Bacterial & Fungal)

Piperidine-amino acid conjugates, particularly those containing aromatic amino acids (Tryptophan, Phenylalanine), exhibit significant activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

  • Mechanism: The lipophilic benzylpiperidine tail facilitates membrane insertion, while the cationic amino acid headgroup (after deprotection) interacts with the negatively charged bacterial cell envelope, disrupting membrane integrity.

  • Key Insight: Conjugates with Tryptophan (Trp) often show superior activity due to the indole ring's ability to anchor into the membrane interface via interfacial partitioning.

Anticancer Activity (Ribosome Targeting)

3,5-diamino-piperidine derivatives function as aminoglycoside mimetics .[2]

  • Target: The A-site of the bacterial 16S rRNA and potentially mitochondrial ribosomes in cancer cells.

  • Mechanism: These derivatives lock the rRNA bases (A1492, A1493) in a conformation that promotes miscoding or inhibits translocation, halting protein synthesis.

CNS Activity (Neurotransmission)

Piperidine dicarboxylates and piperidine-amide derivatives act on excitatory amino acid receptors.

  • NMDA Receptors: cis-2,3-piperidine dicarboxylic acid mimics the structure of L-glutamate but with restricted conformation, acting as a selective agonist/antagonist depending on stereochemistry.

  • Dopamine/Serotonin: Piperidine-amide derivatives have been optimized as multi-target antipsychotics, showing high affinity for

    
     and 
    
    
    
    receptors.[3]

Structure-Activity Relationship (SAR) Deep Dive

Understanding the SAR is critical for optimizing potency and reducing toxicity.

DOT Diagram: SAR Logic

SAR Core Piperidine Scaffold N_Sub N-Substitution (Position 1) Amino Acid Conjugation Core->N_Sub C3_5 C3/C5 Substitution (Amino/Carboxyl groups) Core->C3_5 C4 C4 Substitution (Lipophilic Tail) Core->C4 Bioavail Enhanced Bioavailability (Peptide transporter uptake) N_Sub->Bioavail L-Amino Acids Aromatic Aromatic AA (Trp/Phe) Increases Potency N_Sub->Aromatic Target Ribosomal A-Site Binding (Mimics 2-deoxystreptamine) C3_5->Target Cis-1,3-diamine motif Membrane Membrane Permeability (Antimicrobial action) C4->Membrane Benzyl/Aryl groups

Figure 2: Structure-Activity Relationship mapping for piperidine-based derivatives.

Data Summary: Comparative Potency (Representative Data)

Compound ClassSubstituent (R)Target Organism/ReceptorActivity MetricReference
Conjugate L-TryptophanS. aureusMIC: 11-14 mm (Zone)[1]
Conjugate L-PhenylalanineE. coliMIC: Moderate[1]
Mimetic 3,5-diamino (cis)Bacterial Ribosome

: < 5

M
[2]
Agonist 2,3-dicarboxylateNMDA Receptor

: Nanomolar range
[3]

Experimental Protocols

Protocol A: Synthesis of Amino Acid-Piperidine Conjugates

Scope: Creation of N-acylated piperidine derivatives.

  • Activation: Dissolve

    
    -Boc-amino acid (1.0 equiv) in dry DMF or DCM. Add EDCI (1.2 equiv) and HOBt (1.2 equiv) at 0°C. Stir for 30 min to form the active ester.
    
  • Coupling: Add 4-benzylpiperidine (1.0 equiv) and N-methylmorpholine (NMM, 2.0 equiv).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 24 hours.

  • Workup: Dilute with ethyl acetate. Wash sequentially with 5% HCl, 5%

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Deprotection: Dissolve the intermediate in 4N HCl in dioxane (10 mL/g). Stir at RT for 1.5 hours.

  • Isolation: Evaporate solvent. Triturate the residue with diethyl ether to precipitate the hydrochloride salt. Filter and dry.

Protocol B: MTT Assay for Cytotoxicity

Scope: Evaluation of anticancer potential on cell lines (e.g., HeLa, MCF-7).

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates containing DMEM with 10% FBS. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Add piperidine derivatives at graded concentrations (e.g., 0.1 to 100

    
    M). Include DMSO control (< 0.1%) and Doxorubicin as positive control. Incubate for 48h.
    
  • Labeling: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h until purple formazan crystals form.
    
  • Solubilization: Remove media carefully. Add 100

    
    L DMSO to dissolve crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Determine 
    
    
    
    using non-linear regression.

Future Outlook

The field is moving towards Multi-Target Directed Ligands (MTDLs) .

  • Trend: Designing hybrid molecules that simultaneously inhibit cholinesterase (for Alzheimer's) and reduce oxidative stress, using the piperidine ring as the linker between an antioxidant moiety (e.g., ferulic acid) and an amino acid.

  • Synthesis: Flow chemistry and biocatalysis are becoming preferred methods to generate chiral piperidine derivatives with higher atom economy.

References

  • Synthesis and antimicrobial evaluation of novel amino acids coupled piperidine hybrids. International Journal of Chemical Studies, 2015.

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 2007.

  • Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors. Neuropharmacology, 1982.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 2023.

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 2020.[3]

Sources

Foundational

L-4-piperidylglycine molecular weight and solubility profile

An In-Depth Technical Guide to the Physicochemical Properties of L-4-Piperidylglycine For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of L-4-Piperidylglycine L-4-piperidylgl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of L-4-Piperidylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of L-4-Piperidylglycine

L-4-piperidylglycine is a non-proteinogenic amino acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and peptide science. As a synthetic building block, it offers a unique structural motif—a piperidine ring appended to the alpha-carbon of glycine. This feature imparts specific conformational constraints and physicochemical properties when incorporated into peptides or other small molecules, potentially influencing their bioactivity, stability, and pharmacokinetic profiles.[1] A thorough understanding of its fundamental properties, such as molecular weight and solubility, is a critical prerequisite for its effective application in research and development.

This guide provides a comprehensive overview of the core molecular properties of L-4-piperidylglycine and presents a detailed, field-proven protocol for the experimental determination of its solubility profile. The methodologies described herein are designed to ensure scientific rigor and data integrity, empowering researchers to confidently utilize this compound in their discovery pipelines.

Part 1: Core Molecular and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For L-4-piperidylglycine, the combination of a zwitterionic amino acid backbone and a saturated heterocyclic side chain defines its identity.

Molecular Structure and Weight

The precise molecular weight is essential for all quantitative work, including reaction stoichiometry, solution preparation, and analytical characterization. The molecular formula of L-4-piperidylglycine is C₇H₁₄N₂O₂.

PropertyValue
Molecular Formula C₇H₁₄N₂O₂
Molecular Weight 158.19 g/mol
IUPAC Name (2S)-2-amino-2-(piperidin-4-yl)acetic acid
Theoretical Solubility Profile

The solubility of a compound is a critical parameter influencing its utility, from ease of handling in the laboratory to its absorption and distribution in vivo. The structure of L-4-piperidylglycine suggests a complex solubility profile.

  • Aqueous Solubility : As an amino acid, L-4-piperidylglycine possesses both a primary amine (-NH₂) and a carboxylic acid (-COOH) group. These functional groups can exist in charged states (e.g., -NH₃⁺ and -COO⁻), enabling strong interactions with polar solvents like water.[2][3] Therefore, a significant degree of aqueous solubility is anticipated.

  • Influence of pH : The solubility of amino acids in water is highly dependent on pH.[4] At its isoelectric point (pI), the molecule exists as a zwitterion with a net neutral charge, typically resulting in minimum solubility. In acidic solutions (pH < pI), the amino group is protonated (-NH₃⁺), and in alkaline solutions (pH > pI), the carboxylic acid is deprotonated (-COO⁻). In both cases, the increased net charge enhances solubility in aqueous media.[4]

  • Organic Solvents : The piperidine ring introduces a non-polar, aliphatic character to the molecule. This suggests that while solubility may be low in purely non-polar solvents (e.g., hexane), it might exhibit some solubility in polar organic solvents, particularly those capable of hydrogen bonding (e.g., ethanol, methanol).[4] However, due to its zwitterionic nature, it is generally expected to be insoluble in most non-polar organic solvents.[3]

Part 2: Experimental Determination of the Solubility Profile

Theoretical predictions provide a valuable starting point, but empirical determination is the gold standard for establishing a compound's solubility. The following section details a robust, self-validating protocol for quantitatively assessing the solubility of L-4-piperidylglycine across a range of relevant solvent systems.

Causality Behind Experimental Design

The chosen methodology, an adaptation of the isothermal shake-flask method, is a widely accepted standard for solubility determination. The core principle is to establish a thermodynamic equilibrium between the dissolved solute and an excess of the undissolved solid at a constant temperature. This ensures that the measured concentration represents the true saturation solubility under the specified conditions. Subsequent quantification via a reliable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry following derivatization, provides the necessary accuracy and precision.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess L-4-piperidylglycine B Add known volume of selected solvent (e.g., Water, Buffer, Ethanol) A->B C Seal vial and place in isothermal shaker (e.g., 25°C) B->C D Agitate for a defined period (e.g., 24-48h) to ensure equilibrium C->D E Allow solution to settle D->E F Withdraw aliquot of supernatant E->F G Filter through 0.22 µm syringe filter to remove undissolved solid F->G H Prepare serial dilutions of the filtrate G->H I Analyze concentration via validated method (e.g., HPLC, derivatized UV-Vis) H->I J Calculate original saturated concentration I->J

Sources

Protocols & Analytical Methods

Method

Orthogonal Protection Strategies for Piperidine Amino Acids: An In-depth Technical Guide for Researchers

Introduction: The Strategic Imperative for Orthogonal Protection in Piperidine Amino Acid Chemistry Piperidine-containing amino acids are privileged scaffolds in medicinal chemistry and drug discovery, lending conformati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Orthogonal Protection in Piperidine Amino Acid Chemistry

Piperidine-containing amino acids are privileged scaffolds in medicinal chemistry and drug discovery, lending conformational rigidity and unique physicochemical properties to peptides and small molecules.[1] Their successful incorporation into complex molecular architectures, particularly in solid-phase peptide synthesis (SPPS), hinges on a meticulously planned orthogonal protection strategy. This guide provides a comprehensive overview of the principles, prevalent protecting groups, and detailed protocols for the orthogonal protection of piperidine amino acids, designed for researchers, scientists, and drug development professionals.

In the realm of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[2][3] For piperidine amino acids, this principle is paramount, as there are typically three key functionalities to manage: the α-amino group, the α-carboxyl group, and the secondary amine within the piperidine ring itself. A robust orthogonal strategy prevents unwanted side reactions and enables precise, site-specific modifications.[4]

Core Principles of Orthogonality in Piperidine Amino Acid Synthesis

The successful synthesis of peptides containing piperidine amino acids relies on the careful selection of protecting groups for the α-amino, α-carboxyl, and piperidine ring nitrogen. The choice of these groups must ensure that the deprotection conditions for one do not affect the others. The most common orthogonal schemes revolve around the interplay of acid-labile, base-labile, and hydrogenolysis-labile protecting groups.

The logical flow of an orthogonal protection strategy is depicted in the following diagram:

Orthogonal_Strategy cluster_protection Protection Start Piperidine Amino Acid Scaffold Protect_Alpha_Amino Protect α-Amino Group (e.g., Fmoc) Start->Protect_Alpha_Amino Protect_Ring_Nitrogen Protect Ring Nitrogen (e.g., Boc) Start->Protect_Ring_Nitrogen Protect_Carboxyl Protect Carboxyl Group (e.g., Methyl Ester) Start->Protect_Carboxyl SPPS Solid-Phase Peptide Synthesis Deprotect_Alpha_Amino Selective α-Amino Deprotection (e.g., Piperidine for Fmoc) SPPS->Deprotect_Alpha_Amino Iterative Coupling Cycles Deprotect_Ring_Nitrogen Selective Ring Nitrogen Deprotection (e.g., TFA for Boc) SPPS->Deprotect_Ring_Nitrogen Post-SPPS Modification Final_Cleavage Final Cleavage & Global Deprotection SPPS->Final_Cleavage Completion of Peptide Chain Deprotect_Alpha_Amino->SPPS Deprotect_Ring_Nitrogen->Final_Cleavage

Caption: Orthogonal protection and deprotection workflow for piperidine amino acids in SPPS.

Key Protecting Groups and Their Orthogonal Relationships

The three most widely employed protecting groups in this context are the 9-fluorenylmethyloxycarbonyl (Fmoc), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz or Z) groups. Their distinct cleavage conditions form the foundation of most orthogonal strategies for piperidine amino acids.

Protecting Group Abbreviation Typical Application Cleavage Conditions Stability
9-FluorenylmethyloxycarbonylFmocα-Amino groupBase-labile (e.g., 20% piperidine in DMF)[5]Stable to acids and hydrogenolysis.[6]
tert-ButoxycarbonylBocPiperidine ring nitrogen, α-Amino groupAcid-labile (e.g., Trifluoroacetic acid - TFA)[7]Stable to bases and hydrogenolysis.[4]
BenzyloxycarbonylCbz or ZPiperidine ring nitrogen, α-Amino groupHydrogenolysis (e.g., H₂/Pd/C)[2][8]Stable to mild acids and bases.[9]
The Fmoc/Boc Orthogonal Pair: The Workhorse of SPPS

The most common orthogonal strategy for incorporating piperidine amino acids into peptides via SPPS utilizes the Fmoc group for the temporary protection of the α-amino group and the Boc group for the "permanent" protection of the piperidine ring nitrogen.

This strategy's efficacy lies in the starkly different conditions required for their removal:

  • Fmoc Deprotection: The Fmoc group is cleaved under mild basic conditions, typically with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[5] This allows for the iterative deprotection of the α-amino group at each cycle of peptide synthesis without affecting the Boc-protected piperidine nitrogen.[]

  • Boc Deprotection: The Boc group is stable to the basic conditions of Fmoc removal but is readily cleaved with strong acids like trifluoroacetic acid (TFA).[7] This deprotection is typically performed during the final cleavage of the peptide from the solid support.[4]

Fmoc_Boc_Orthogonality Start Fmoc-Piperidine(Boc)-COOH Piperidine_Treatment 20% Piperidine in DMF Start->Piperidine_Treatment TFA_Treatment TFA Cocktail Start->TFA_Treatment Result1 H-Piperidine(Boc)-COOH (α-Amino Deprotected) Piperidine_Treatment->Result1 Result2 Fmoc-Piperidine(H)-COOH (Ring Nitrogen Deprotected) TFA_Treatment->Result2

Caption: Orthogonality of the Fmoc/Boc protecting group pair on a piperidine amino acid scaffold.

Application Notes and Protocols

Protocol 1: Synthesis of an Orthogonally Protected Piperidine Amino Acid: Fmoc-Api(Boc)-OH

This protocol details the synthesis of 1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid (Fmoc-Api(Boc)-OH), a valuable building block for introducing a piperidine constraint into a peptide chain.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Ammonium carbonate

  • Potassium cyanide

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine

  • Sodium hydroxide

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Dichloromethane (DCM)

  • Methanol

  • Diisopropylethylamine (DIPEA)

  • Chlorotrimethylsilane (TMSCl)

Procedure:

  • Synthesis of Piperidine-4-spiro-5'-hydantoin:

    • In a round-bottomed flask, dissolve 4-piperidone monohydrate hydrochloride and ammonium carbonate in a mixture of methanol and water.

    • Slowly add an aqueous solution of potassium cyanide to the stirring mixture.

    • Stir the reaction at room temperature for 48 hours.

    • Concentrate the reaction mixture under reduced pressure and cool to precipitate the product.

    • Collect the solid by filtration and wash with deionized water.

  • Tris-Boc Protection of the Hydantoin:

    • Suspend the dried hydantoin in dichloromethane and add triethylamine.

    • Add di-tert-butyl dicarbonate and a catalytic amount of DMAP.

    • Stir vigorously for 72 hours, adding additional portions of DMAP at 12-hour intervals.

    • Collect the resulting solid by filtration.

  • Hydrolysis to 4-Amino-1-tert-butyloxycarbonylpiperidine-4-carboxylic acid:

    • Dissolve the tris-Boc protected hydantoin in a mixture of methanol and water.

    • Add sodium hydroxide and heat the mixture at reflux for 24 hours.

    • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the amino acid.

    • Collect the solid by filtration and dry under vacuum.

  • Fmoc Protection of the α-Amino Group:

    • Suspend the amino acid in anhydrous dichloromethane and add diisopropylethylamine.

    • Add chlorotrimethylsilane dropwise and stir for 30 minutes.

    • Heat the mixture at reflux for 3 hours.

    • Cool the reaction mixture and add a solution of Fmoc-Cl in dichloromethane.

    • Stir at room temperature overnight.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer, concentrate under reduced pressure, and purify the product by chromatography to yield Fmoc-Api(Boc)-OH.

Protocol 2: Selective Deprotection of the Fmoc Group in SPPS

This protocol outlines the standard procedure for removing the Fmoc group from the N-terminus of a growing peptide chain that contains a Boc-protected piperidine amino acid.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) piperidine in DMF

  • DMF

  • Dichloromethane (DCM)

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[5]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Wash the resin with DCM (3 times) and then with DMF (3 times) to prepare for the next coupling step.

Protocol 3: Selective Deprotection of the N-Boc Group on the Piperidine Ring

This protocol describes the removal of the Boc group from the piperidine nitrogen, typically performed after the completion of peptide chain elongation and prior to final cleavage if site-specific modification of the piperidine nitrogen is desired.

Materials:

  • Peptide-resin with an N-Boc protected piperidine amino acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Swell the peptide-resin in DCM.

  • Prepare a cleavage cocktail of TFA/TIS/water (e.g., 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 1-2 hours at room temperature.

  • Filter the resin and wash with DCM.

  • Neutralize the resin with a solution of 10% DIPEA in DCM to remove residual TFA.

  • Wash the resin thoroughly with DCM and DMF.

Protocol 4: Deprotection of the N-Cbz Group from the Piperidine Ring

The Cbz group is a robust protecting group for the piperidine nitrogen and is orthogonal to both Fmoc and Boc. Its removal is typically achieved by catalytic hydrogenolysis.

Materials:

  • N-Cbz protected piperidine-containing compound

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the N-Cbz protected compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10% by weight of the substrate).

  • Purge the flask with nitrogen or argon, then introduce hydrogen gas (1 atm, balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.[8]

Potential Side Reactions and Mitigation Strategies

Even with a well-designed orthogonal strategy, side reactions can occur. Awareness of these potential pitfalls is crucial for troubleshooting and optimizing syntheses.

  • Diketopiperazine Formation: This is a common side reaction in SPPS, particularly after the coupling of the second amino acid. The free N-terminus of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is more prevalent with sequences containing proline or glycine. To mitigate this, using sterically hindered resins like 2-chlorotrityl chloride resin is recommended.[11]

  • Aspartimide Formation: When aspartic acid is present in the peptide sequence, the side-chain carboxyl group can attack the peptide backbone, forming a five-membered succinimide ring. This can lead to racemization and the formation of β-peptides. The use of additives like 1-hydroxybenzotriazole (HOBt) in the piperidine deprotection solution can help suppress this side reaction.[11][12]

  • Premature Deprotection: While generally stable, the Boc group on the piperidine nitrogen may not be completely inert to repeated treatments with 20% piperidine in DMF over the course of a long peptide synthesis. This can lead to the formation of deletion sequences or other byproducts. Careful monitoring of the synthesis and purification of the final product are essential.

Conclusion

The successful application of piperidine amino acids in drug discovery and peptide science is intrinsically linked to the strategic use of orthogonal protecting groups. The Fmoc/Boc and Cbz-based strategies provide a robust and flexible framework for the synthesis of complex molecules containing these valuable scaffolds. By understanding the core principles of orthogonality, selecting the appropriate protecting groups, and employing meticulously executed protocols, researchers can navigate the synthetic challenges and unlock the full potential of piperidine amino acids in their scientific endeavors. This guide serves as a foundational resource, empowering scientists to design and execute their synthetic strategies with confidence and precision.

References

A comprehensive, numbered list of all cited sources with titles, sources, and verifiable URLs will be provided separately.

Sources

Application

Technical Application Note: Liquid Phase Synthesis with Boc-(S)-4-Piperidylglycine

This Technical Application Note provides a comprehensive guide for the use of Boc-protected (S)-4-piperidylglycine in liquid phase peptide synthesis (LPPS). It addresses the specific challenges of solubility, orthogonal...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note provides a comprehensive guide for the use of Boc-protected (S)-4-piperidylglycine in liquid phase peptide synthesis (LPPS). It addresses the specific challenges of solubility, orthogonal protection, and racemization control associated with this non-canonical amino acid.

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9][10]

(S)-4-Piperidylglycine (PipGly) is a non-proteinogenic amino acid structurally derived from phenylglycine by hydrogenation of the aromatic ring. It serves as a critical building block in peptidomimetics, introducing a basic side chain with specific conformational constraints that differ from Lysine or Arginine.

In Liquid Phase Peptide Synthesis (LPPS) , the choice of protection strategy is paramount. Unlike Solid Phase Synthesis (SPPS) which typically utilizes Fmoc/Boc strategies, LPPS often favors Boc/Benzyl (Boc/Bzl) or Boc/Z (Benzyloxycarbonyl) strategies to facilitate solubility in organic solvents and allow for aqueous extraction workups.

Molecule Identification
  • Common Name: Boc-(S)-4-piperidylglycine

  • Abbreviation: Boc-(S)-4-PipGly-OH or Boc-(S)-Gly(4-Pip)-OH

  • CAS Registry (Fmoc variant for ref): 204058-24-2 (Fmoc-Pip(Boc)-OH)[]

  • Molecular Weight: ~372.4 g/mol (for Boc-

    
    -Z variant)
    
  • Chirality: (S)-enantiomer (L-configuration)

Protection Strategies

For LPPS, the secondary amine of the piperidine ring must be protected to prevent side reactions (acylation, branching). Two primary strategies are employed:

StrategyStructureApplicationOrthogonality
Orthogonal Boc-(S)-4-Pip(Z)-OH Internal positions; side-chain modification required later.High: Side chain (Z) stable to TFA; removed by

.
Global Boc-(S)-4-Pip(Boc)-OH N-terminal positions; total deprotection desired.Low: Both groups removed by TFA/HCl.

Expert Insight: This guide focuses on the Orthogonal Strategy (Boc/Z) , as it offers the highest versatility for fragment condensation and side-chain functionalization.

Critical Control Points

Solubility & Solvent Systems

Boc-(S)-4-Pip(Z)-OH is highly hydrophobic compared to its unprotected parent.

  • Recommended Solvents: DCM (Dichloromethane), DMF (Dimethylformamide), EtOAc (Ethyl Acetate).

  • Avoid: Diethyl ether (precipitates), Water (insoluble).

  • Workup Advantage: The hydrophobicity allows for efficient washing with aqueous acid (

    
    ) and base (
    
    
    
    ) without loss of product to the aqueous phase.
Racemization Risk

While less prone to racemization than Phenylglycine (where the


-proton is benzylic and highly acidic), PipGly still carries significant steric bulk at the 

-position.
  • Risk Factor: Moderate.[2]

  • Mitigation: Use HOBt (1-Hydroxybenzotriazole) or HOAt as an additive during coupling. Avoid prolonged pre-activation times. Maintain low temperature (

    
    ) during base addition.[3][4]
    

Detailed Experimental Protocols

Coupling Protocol: Mixed Anhydride Method

This method is preferred for scale-up due to cost efficiency and ease of purification, provided temperature is strictly controlled to prevent urethane formation.

Reagents:

  • Boc-(S)-4-Pip(Z)-OH (1.0 equiv)

  • NMM (N-Methylmorpholine) (1.1 equiv)

  • IBCF (Isobutyl chloroformate) (1.05 equiv)

  • Amine Component (

    
    ) (1.1 equiv)
    
  • Solvent: Dry THF or DCM

Step-by-Step Workflow:

  • Activation: Dissolve Boc-(S)-4-Pip(Z)-OH in dry THF under

    
    . Cool to -15°C .
    
  • Base Addition: Add NMM dropwise. Stir for 5 minutes.

  • Anhydride Formation: Add IBCF dropwise, maintaining temp < -10°C. Stir for 10-15 minutes. Do not over-stir, or the anhydride may decompose.

  • Coupling: Add the Amine Component (pre-dissolved in THF/DCM) in one portion.

  • Reaction: Allow to warm to room temperature (RT) over 2 hours. Monitor by TLC/HPLC.

  • Workup:

    • Evaporate THF. Redissolve residue in EtOAc.

    • Wash:

      
       (3x), Brine (1x), 
      
      
      
      (3x), Brine (1x).
    • Dry over

      
      , filter, and concentrate.
      
Coupling Protocol: EDC/HOBt Method

Preferred for difficult couplings or when working with valuable intermediates.

Reagents:

  • Boc-(S)-4-Pip(Z)-OH (1.0 equiv)

  • EDC

    
    HCl (1.1 equiv)
    
  • HOBt

    
    H2O (1.1 equiv)
    
  • DIPEA (Diisopropylethylamine) (2.0 equiv, if amine salt is used)

  • Solvent: DMF or DCM

Step-by-Step Workflow:

  • Dissolution: Dissolve amino acid, Amine Component, and HOBt in DCM (or DMF). Cool to 0°C .[5]

  • Coupling Agent: Add EDC

    
    HCl.
    
  • Base: Add DIPEA dropwise (only if the amine component is a salt, e.g., HCl salt). If free amine, DIPEA may be omitted to reduce racemization risk.

  • Reaction: Stir at 0°C for 1 hour, then RT overnight.

  • Workup: Dilute with EtOAc (10-fold excess volume vs DMF). Perform standard acid/base washes as above.

Deprotection Protocols
A. N-Terminal Deprotection (Boc Removal)
  • Reagent:

    
     in Dioxane or 
    
    
    
    TFA in DCM.
  • Protocol: Treat protected peptide for 30-60 min at RT.

  • Isolation: Evaporate solvent. Triturate residue with cold Diethyl Ether to precipitate the amine salt. Note: The side chain Z-group remains intact.

B. Side-Chain Deprotection (Z Removal)
  • Reagent:

    
     gas (balloon), 
    
    
    
    catalyst.
  • Solvent: MeOH or EtOH (with trace AcOH if kinetics are slow).

  • Protocol: Stir under

    
     atmosphere for 2-4 hours. Filter through Celite.
    
  • Result: Yields the free piperidine amine.

Visualized Workflow (Graphviz)

The following diagram illustrates the logical flow for extending a peptide chain using Boc-(S)-4-Pip(Z)-OH.

LPPS_Workflow cluster_sidechain Post-Synthesis Modification Start Start: Boc-(S)-4-Pip(Z)-OH Activate Activation (EDC/HOBt or IBCF) Start->Activate Couple Coupling (+ H-AA-OR') Activate->Couple Check QC: HPLC/TLC (Complete?) Couple->Check Check->Couple No (Re-couple) Workup Workup (Acid/Base Extraction) Check->Workup Yes Deprotect_Alpha N-Terminal Deprotection (TFA/DCM or HCl/Dioxane) Workup->Deprotect_Alpha Deprotect_Side Side-Chain Deprotection (H2/Pd-C for Z-group) Workup->Deprotect_Side If final step Next_Cycle Ready for Next Coupling Deprotect_Alpha->Next_Cycle

Figure 1: Liquid Phase Peptide Synthesis cycle optimized for Boc-(S)-4-Pip(Z)-OH.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the piperidine ring.Switch to HATU/HOAt (highly active) or increasing temp to 35°C (monitor racemization).
Emulsion during Workup Amphiphilic nature of the protected peptide.Add Brine to the aqueous layer. Use DCM instead of EtOAc for extraction if solubility is poor.
Racemization High base concentration or prolonged activation.Use Collidine (weaker base) instead of DIPEA/NMM. Ensure pre-activation < 2 min.
Precipitation Peptide aggregation in non-polar solvent.Add Trifluoroethanol (TFE) or HFIP as co-solvent to disrupt H-bonds.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[][6][7] Chemical Reviews, 109(6), 2455-2504. Link

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Standard text for Mixed Anhydride protocols).
  • ChemicalBook. (2025). "Product Profile: (S)-A-FMOC-D-BOC-4-PIPERIDYLGLYCINE." (Source for physical property analogs). Link

  • PubChem. (2025).[8] "1-Boc-4-Cbz-amino-piperidine Data." (Source for piperidine protection stability).[9] Link

  • Han, S.Y., & Kim, Y.A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies to Mitigate Aspartimide Formation Near Bulky Piperidine Residues

Welcome to the technical support center for a persistent challenge in solid-phase peptide synthesis (SPPS): the formation of aspartimide impurities, particularly when synthesizing sequences containing bulky piperidine-li...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for a persistent challenge in solid-phase peptide synthesis (SPPS): the formation of aspartimide impurities, particularly when synthesizing sequences containing bulky piperidine-like residues or when using piperidine for Fmoc deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights and troubleshooting strategies to ensure the highest possible purity of your synthetic peptides.

Understanding the Challenge: Aspartimide Formation

Aspartimide formation is a significant side reaction during Fmoc-based SPPS, occurring when the backbone amide nitrogen of the residue following an aspartic acid (Asp) attacks the side-chain carbonyl of the Asp.[1][2][3] This intramolecular cyclization is base-catalyzed, making the standard piperidine treatment for Fmoc deprotection a primary trigger.[1][2] The resulting five-membered succinimide ring is highly susceptible to further reactions.[2][3]

The consequences of aspartimide formation are severe and manifold:

  • Formation of Impurities : The aspartimide intermediate can be hydrolyzed to form not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide.[1][2]

  • Racemization : The α-carbon of the aspartimide is prone to epimerization, leading to a mixture of D- and L-isomers that are often difficult to separate from the target peptide.[1][4]

  • Adduct Formation : Nucleophilic bases like piperidine can attack the aspartimide ring, forming α- and β-piperidide adducts, which further complicates the purification process and reduces the yield of the desired product.[1][2][4]

Certain peptide sequences are particularly prone to this side reaction, most notably Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg motifs.[1][2][3] The lack of steric hindrance in residues like glycine significantly facilitates the cyclization reaction.[1][3]

The Role of Bulky Piperidine Residues

While piperidine itself is the most common reagent for Fmoc deprotection, the presence of bulky piperidine-like structures within the peptide sequence can also influence the local conformation, potentially exacerbating aspartimide formation. Furthermore, the choice of the deprotection base and conditions is critical in mitigating this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the Asp-Gly sequence so problematic for aspartimide formation?

The Asp-Gly sequence is notoriously susceptible to aspartimide formation primarily due to the minimal steric hindrance of the glycine residue.[1][3] This lack of bulk allows for greater conformational flexibility, enabling the backbone amide nitrogen of the glycine to more easily approach and attack the side-chain carbonyl of the preceding aspartic acid residue, thus facilitating the formation of the five-membered succinimide ring.[1][3]

Q2: I've detected an impurity with the same mass as my target peptide. Could this be related to aspartimide formation?

Yes, this is a classic sign of aspartimide-related side products. The formation of β-aspartyl peptides and epimerized α-aspartyl peptides results in impurities that have the exact same molecular weight as the desired peptide.[5] These isobaric impurities are notoriously difficult to detect and separate by standard HPLC and mass spectrometry methods, often co-eluting with the main product.[2][5]

Q3: Can high temperatures during coupling steps increase aspartimide formation?

Absolutely. While elevated temperatures can be beneficial for overcoming difficult couplings, they can also significantly accelerate the rate of aspartimide formation.[1] It is crucial to carefully balance the need for efficient coupling with the risk of this side reaction, especially for sequences known to be at high risk.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving issues related to aspartimide formation in your peptide synthesis.

Initial Diagnosis: Identifying the Problem

If you suspect aspartimide formation, the first step is to confirm its presence and quantify the extent of the problem.

Workflow for Diagnosing Aspartimide Formation

A Unexpected Peak in HPLC (Often with same mass as product) B Sequence Analysis: Is Asp-Gly, Asp-Asn, Asp-Ser, or Asp-Arg present? A->B Investigate C High Probability of Aspartimide Formation B->C Yes D Low Probability of Aspartimide Formation B->D No E Proceed with Mitigation Strategies C->E Confirm

Caption: Diagnostic workflow for suspected aspartimide formation.

Mitigation Strategies: A Multi-pronged Approach

Once aspartimide formation is confirmed, several strategies can be employed, ranging from simple modifications of the deprotection conditions to the use of specialized building blocks.

Strategy 1: Modification of Fmoc-Deprotection Conditions

The most straightforward approach is to alter the conditions of the Fmoc deprotection step.

ParameterStandard ConditionRecommended ModificationRationale
Base 20% Piperidine in DMF20% 4-Methylpiperidine in DMF[6] or 2% DBU / 2% Piperazine in DMF[7]4-Methylpiperidine is a non-controlled substance with equivalent efficiency to piperidine.[6] The DBU/piperazine mixture offers rapid deprotection with reduced side reactions.[7]
Additives None0.1 M HOBt[8] or 5% Formic Acid[9][10] in the deprotection solutionAcidic additives protonate the backbone amide, reducing its nucleophilicity and thereby suppressing the cyclization reaction.[11]
Temperature Room TemperatureLower temperature (e.g., 4°C)Reduces the rate of the side reaction.
Time 2 x 10 minMinimize exposure time (e.g., 2 x 5 min)Reduces the overall time the peptide is exposed to basic conditions.

Experimental Protocol: Modified Fmoc Deprotection with Formic Acid

  • Prepare the Deprotection Solution : Prepare a solution of 20% (v/v) piperidine and 5% (v/v) formic acid in high-purity DMF.

  • Resin Swelling : Swell the peptide-resin in DMF for 30-60 minutes.

  • First Deprotection : Add the deprotection solution to the resin and agitate for 5-10 minutes at room temperature.

  • Drain : Drain the deprotection solution.

  • Second Deprotection : Repeat steps 3 and 4.

  • Washing : Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and byproducts.

Strategy 2: Utilizing Sterically Hindered Asp Protecting Groups

A highly effective strategy is to replace the standard tert-butyl (OtBu) protecting group on the aspartic acid side chain with a bulkier alternative. These larger groups physically block the nucleophilic attack of the backbone amide.[2][8]

Protecting GroupStructureKey Advantages
OMpe (3-methylpent-3-yl)Offers improved protection over OtBu.[8]
OPhp (4-n-propyl-4-heptyl)Increased steric bulk and flexibility further reduces aspartimide formation.[1]
OBno (5-n-butyl-5-nonyl)Provides excellent suppression of aspartimide formation, even in challenging sequences like Asp-Gly.[1]

Workflow for Selecting an Asp Protecting Group

A Is the sequence highly prone to aspartimide formation? (e.g., Asp-Gly, Asp-Asn) B Use a highly hindered protecting group: Fmoc-Asp(OPhp)-OH or Fmoc-Asp(OBno)-OH A->B Yes C A moderately hindered protecting group may suffice: Fmoc-Asp(OMpe)-OH A->C Moderately D Standard Fmoc-Asp(OtBu)-OH may be acceptable with modified deprotection conditions A->D No

Caption: Decision tree for selecting an appropriate Asp protecting group.

Strategy 3: Backbone Protection

For the most challenging sequences, particularly Asp-Gly, protecting the backbone amide nitrogen of the residue following the Asp can completely eliminate aspartimide formation.[8] This is achieved by using a dipeptide building block where the amide nitrogen is protected.

The 2,4-dimethoxybenzyl (Dmb) group is commonly used for this purpose, as in Fmoc-Asp(OtBu)-Dmb-Gly-OH.[8][12] The Dmb group masks the nucleophilic nitrogen, preventing the intramolecular cyclization. This protecting group is cleaved during the final TFA cleavage step.

Strategy 4: Alternative Deprotection Chemistries

In cases where aspartimide formation is exceptionally severe, moving away from piperidine-based deprotection altogether is an option.

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) : A very strong, non-nucleophilic base that can be used for rapid Fmoc removal.[1][13] However, it does not scavenge the dibenzofulvene byproduct, requiring a scavenger to be added to the deprotection solution.

  • Morpholine : A weaker base than piperidine, which can significantly reduce the rate of aspartimide formation.[2] However, its weaker basicity may lead to incomplete Fmoc removal in some cases.[2]

Concluding Remarks

The formation of aspartimide is a complex issue influenced by sequence, reaction conditions, and protecting group strategy. A systematic and informed approach to troubleshooting is key to success. By understanding the underlying mechanism and having a toolbox of mitigation strategies, researchers can significantly improve the purity and yield of their synthetic peptides. For particularly challenging syntheses, a combination of the strategies outlined in this guide may be necessary to achieve the desired outcome.

References

  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26(18). [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 21-36). Oxford University Press.
  • AAPPTEC. (2012, October 4). Preventing aspartimide formation during peptide synthesis. [Link]

  • Benoiton, N. L. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. [Link]

  • Iris Biotech GmbH. (n.d.). Aspartimide Formation. [Link]

  • Hartrampf, N., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. [Link]

  • Albericio, F., et al. (2018). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 20(19), 4515-4522. [Link]

  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26(18). [Link]

  • Lauer, J. L., et al. (2012). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Journal of Peptide Science, 18(9), 551-556. [Link]

  • Kates, S. A., et al. (2000). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Organic Letters, 2(14), 2141-2143. [Link]

  • de Arruda Brasil, M. C. O., et al. (2025). Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. Current Organic Synthesis, 22(1). [Link]

  • Taylor & Francis. (n.d.). New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine. [Link]

  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26(18). [Link]

  • Holland-Nell, K., & Dalski, J. (2022, January). How to Tackle Aspartimide Formation - A Systematic Comparison of Different Methods. Conference Paper. [Link]

  • Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud Repository. [Link]

  • Ollivier, N., et al. (2020). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science, 11(22), 5758-5765. [Link]

  • Hartrampf, N., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 982. [Link]

  • Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(8), 11956-11973. [Link]

  • Kumar, S., et al. (2016). A safer and efficient Fmoc-deprotection solution for solid phase peptide synthesis. RSC Advances, 6(10), 8348-8353. [Link]

  • Mergler, M., et al. (2014). The aspartimide problem in Fmoc-based SPPS—part III. Journal of Peptide Science, 20(8), 629-635. [Link]

Sources

Optimization

Resolving enantiomers of 4-piperidineacetic acid alpha-amino derivatives

Technical Support Center: Enantioseparation of 4-Piperidineacetic Acid -Amino Derivatives Topic: Resolution of Enantiomers for 4-Piperidineacetic Acid -Amino Derivatives Reference ID: TSC-2025-PIP-AA Support Level: Tier...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enantioseparation of 4-Piperidineacetic Acid -Amino Derivatives

Topic: Resolution of Enantiomers for 4-Piperidineacetic Acid


-Amino Derivatives
Reference ID:  TSC-2025-PIP-AA
Support Level:  Tier 3 (Method Development & Scale-Up)

Executive Summary & Structural Context

User: "I have synthesized racemic


-amino-4-piperidineacetic acid (or its ester). How do I separate the enantiomers?"

Technical Insight: This molecule presents a unique challenge: it is a diamine (secondary piperidine amine + primary


-amine) and an acid .
  • Zwitterionic Nature: In its free form, it is highly polar and difficult to retain on standard organic-soluble Chiral Stationary Phases (CSPs).

  • Basicity: The piperidine nitrogen (

    
    ) causes severe peak tailing on silica-based columns due to silanol interactions.
    

Strategic Recommendation:

  • Analytical Scale: Use Crown Ether columns for the free amino acid or Polysaccharide columns for N-protected esters.

  • Prep Scale: Use Diastereomeric Salt Crystallization (Classical Resolution) or Enzymatic Hydrolysis of the ester.

Module 1: Chromatographic Resolution (HPLC/SFC)

A. Method Development Decision Matrix

The choice of column depends entirely on the protection state of your molecule.

MethodDev Start Start: Analyze Analyte Structure IsProtected Are Nitrogens Protected? Start->IsProtected FreeAA Free Amino Acid (Zwitterion) IsProtected->FreeAA No (Free NH2/NH) Ester Ester / N-Protected (Lipophilic) IsProtected->Ester Yes (Boc/Fmoc/Et-Ester) Crown Column: Crown Ether (e.g., Crownpak CR(+)) FreeAA->Crown Poly Column: Polysaccharide (e.g., Chiralpak IA/ID/IC) Ester->Poly Cond1 Mobile Phase: HClO4 (pH 1.5-2.0) Crown->Cond1 Cond2 Mobile Phase: Hexane/IPA + 0.1% DEA Poly->Cond2

Figure 1: Decision tree for selecting the correct Chiral Stationary Phase (CSP).

B. Protocol 1: Resolution of the Free Acid (Crown Ether)

Best for: Analytical purity checks of the final deprotected drug substance.

  • Column: Daicel Crownpak CR(+) or CR(-).

  • Mechanism: Host-guest complexation. The crown ether forms a complex specifically with the primary ammonium group (

    
    ).
    
  • Standard Conditions:

    • Mobile Phase: Aqueous

      
       (pH 1.0 to 2.0). Note: Methanol (10-15%) can be added to reduce retention.
      
    • Temperature: Lower temperatures (

      
      ) often improve resolution (
      
      
      
      ) by stabilizing the complex.
    • Flow Rate: 0.4 - 0.8 mL/min.

C. Protocol 2: Resolution of Protected Derivatives (Polysaccharide)

Best for: Preparative HPLC purification.

  • Substrate:

    
    -Di-Boc-ethyl ester or 
    
    
    
    -Cbz-ethyl ester.
  • Column: Chiralpak IA, IB, or IC (Immobilized phases are preferred for solubility flexibility).

  • Mobile Phase:

    • Normal Phase: Hexane : IPA (90:10) + 0.1% Diethylamine (DEA).

    • Note: DEA is critical to mask residual silanols and prevent the piperidine ring from dragging.

Module 2: Classical Resolution (Scale-Up)

For multi-gram to kilogram scale, chromatography is often too expensive. Classical resolution via diastereomeric salt formation is the industry standard.

Experimental Workflow

Target: 4-piperidineacetic acid


-amino ethyl ester (intermediate).
  • Screening Resolving Agents: Prepare a 1:1 molar ratio of the racemic amine and the following chiral acids in EtOH or MeOH:

    • 
      -Tartaric acid
      
    • 
      -Dibenzoyl-L-tartaric acid (DBTA)
      
    • 
      -Camphorsulfonic acid (CSA)
      
    • 
      -Mandelic acid
      
  • The "Dutch Resolution" Protocol: If single agents fail to crystallize, use the "Dutch Resolution" method (mix of structurally related families) to encourage nucleation.

ParameterSpecification
Solvent Ethanol (95%) or Isopropanol/Water (9:1)
Concentration 0.5 M - 1.0 M
Heating Reflux for 30 mins to ensure full dissolution.
Cooling Rate 5°C per hour (Slow cooling is essential for enantiopurity).
Endpoint Collect crystals; dry; measure Optical Rotation

.

Recrystallization: Typically, the first crop yields 70-80% ee. Recrystallize the salt from boiling EtOH to achieve >99% ee.

Module 3: Enzymatic Kinetic Resolution (Green Chemistry)

Concept: Use a lipase to selectively hydrolyze the ester of one enantiomer, leaving the other as the ester. This separates them by solubility (Acid vs. Ester).

Diagram: Enzymatic Workflow

Enzymatic Input Racemic Ethyl Ester (Organic Solvent) Reaction Hydrolysis (Stir 24-48h) Input->Reaction Enzyme Lipase (CAL-B) + Buffer (pH 7) Enzyme->Reaction Prod1 (S)-Acid (Aqueous Phase) Reaction->Prod1 Hydrolyzed Prod2 (R)-Ester (Organic Phase) Reaction->Prod2 Unreacted

Figure 2: Kinetic resolution using Candida antarctica Lipase B (CAL-B).

Protocol:

  • Dissolve racemic ethyl ester in MTBE or Toluene (saturated with phosphate buffer pH 7.0).

  • Add Novozym 435 (Immobilized CAL-B).

  • Stir at 30°C. Monitor conversion by HPLC.

  • Stop reaction at 50% conversion .

  • Workup: Filter enzyme. Wash organic phase with

    
    . The (S)-Acid  goes into the aqueous base; the (R)-Ester  remains in the organic layer.
    

Troubleshooting & FAQ Matrix

SymptomProbable CauseCorrective Action
Broad, Tailing Peaks (HPLC) Interaction between piperidine amine and silica silanols.Add 0.1% DEA or TEA to the mobile phase. If using MS detection, use Ammonium Formate/Acetate.
No Retention (Crown Ether) pH is too high; amino group is not protonated.Lower mobile phase pH to 1.5 using Perchloric Acid (

).
Oiling Out (Crystallization) Solvent is too polar or cooling is too fast.Switch to a less polar solvent (e.g., EtOH

IPA/Acetone). Seed the solution with a pure crystal if available.
Low Yield (Enzymatic) Product inhibition or enzyme deactivation.Ensure pH is maintained (use an autotitrator). Remove the produced alcohol (ethanol) if the reaction is reversible.
Double Peaks in NMR Rotamers (if N-Boc/N-Cbz protected).This is normal for carbamates. Run NMR at 50°C to coalesce the peaks and confirm purity.

References

  • Chiral Separation of Amino Acids (General)

    • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates.[1]

    • Source: Yakhak Hoeji (2021).
    • URL:[Link]

  • Kinetic Resolution of Piperidines

    • Title: Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments.
    • Source: Journal of Organic Chemistry (2022).[2]

    • URL:[Link]

  • Crown Ether Chromatography

    • Title: Chiral HPLC Separations - A Guide to Column Selection (Phenomenex/Daicel).
    • Source: Phenomenex Technical Guide.
    • URL:[Link]

  • Enzymatic Approaches

    • Title: Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
    • Source: ResearchGate (Review).[3]

    • URL:[Link]

Sources

Troubleshooting

Stability of Boc-protecting groups on piperidine ring during TFA cleavage

Topic: Stability and Cleavage of Boc-protecting groups on piperidine rings using Trifluoroacetic Acid (TFA). Audience: Organic Chemists, Peptide Scientists, and Process Development Engineers.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and Cleavage of Boc-protecting groups on piperidine rings using Trifluoroacetic Acid (TFA). Audience: Organic Chemists, Peptide Scientists, and Process Development Engineers. Reference ID: TSC-BOC-PIP-001

Executive Summary: The "Stability" Paradox

The Short Answer: The tert-butyloxycarbonyl (Boc) group on a piperidine ring is unstable in Trifluoroacetic Acid (TFA). It is designed to be acid-labile. If you are observing "stability" (i.e., the Boc group remains attached) during a standard TFA cleavage, you are likely witnessing one of two phenomena:

  • Incomplete Cleavage Kinetics: Insufficient acid concentration or reaction time.

  • The "Return" Reaction (Alkylation): The generated tert-butyl cation has re-attached to the piperidine nitrogen (or a carbon substituent) because of insufficient scavenging.

The Nuance (Selective Stability): If your goal is to retain the N-Boc group while removing other acid-labile groups (like Trityl or t-Butyl esters), the window of stability is extremely narrow. N-Boc piperidine is one of the most acid-sensitive carbamates; retaining it in any concentration of TFA >1% is kinetically difficult.

Mechanism & Failure Modes

To troubleshoot, you must visualize the invisible competition occurring in your flask. The cleavage is an equilibrium process driven by the irreversible trapping of the tert-butyl cation.

The Cleavage Pathway

The reaction proceeds via an SN1-like mechanism.[1] The carbonyl oxygen is protonated, leading to the collapse of the carbamate, releasing the free amine (piperidine), CO₂, and a reactive tert-butyl cation.[2]

The Critical Failure: Cation Scavenging

Without a "scavenger" (a nucleophile that sacrifices itself), the tert-butyl cation is an electrophile looking for a home. The newly deprotected piperidine is a strong nucleophile. If the cation re-attacks the piperidine, you regenerate a stable N-tert-butyl piperidine (often mistaken for the starting material or a stable impurity).

BocCleavage Start N-Boc Piperidine Inter Intermediate (Protonated Carbamate) Start->Inter + H+ TFA TFA (Acid) Cation tert-Butyl Cation (ELECTROPHILE) Inter->Cation Amine Free Piperidine (NUCLEOPHILE) Inter->Amine - CO2 SafeWaste Scavenged Adduct (Safe Waste) Cation->SafeWaste + Scavenger (Fast) SideProduct N-tert-Butyl Piperidine (PERMANENT IMPURITY) Cation->SideProduct + Amine (If Scavenger Absent) Scavenger Scavenger (Silane/Thiol)

Figure 1: The competition between successful scavenging (Green path) and re-alkylation side reactions (Red path).

Troubleshooting Guide (FAQ Format)

Scenario A: "The Boc group won't come off."

Q1: I treated my N-Boc piperidine with 50% TFA/DCM for 1 hour, but TLC/LCMS shows starting material. Is it stable?

  • Diagnosis: It is likely not starting material. It is probably the N-tert-butyl analog formed by re-alkylation.

  • The Fix: You cannot "deprotect" the N-tert-butyl group easily; it is stable to acid. You must prevent its formation.

  • Protocol Adjustment:

    • Add 5% Triethylsilane (TES) or Triisopropylsilane (TIS) to your TFA mixture.

    • Ensure the reaction is anhydrous initially (water can sometimes act as a poor scavenger compared to silanes).

    • Concentration: Increase TFA to >50% or use neat TFA if the substrate allows.

Q2: Does steric hindrance on the piperidine ring affect stability?

  • Diagnosis: Yes. If you have substituents at the 2- or 6-positions (adjacent to the Nitrogen), the rate of cleavage is slower due to steric compression preventing protonation or the collapse of the intermediate.

  • The Fix:

    • Heat: Warm the reaction to 35-40°C (carefully, as TFA is volatile).

    • Time: Extend reaction time to 4–6 hours.

    • Reagent: Switch to 4M HCl in Dioxane . The chloride ion is a better nucleophile than trifluoroacetate and can help drive the reaction, though silane scavengers are less compatible with HCl.

Scenario B: "I want to keep the Boc group."

Q3: Can I remove a t-Butyl ester while keeping the N-Boc piperidine intact?

  • Technical Reality: This is extremely difficult because both groups rely on the stability of the tert-butyl cation. They have similar acid lability.

  • Strategy: You cannot use standard TFA.

    • Alternative 1: Use ZnBr₂ in DCM . This mild Lewis acid can selectively cleave Boc from secondary amines, but if you want to keep Boc and cleave an ester, this is not the path.

    • Alternative 2 (The "Dilute" Method): Some protocols suggest 1-5% TFA in DCM at 0°C might cleave highly labile groups (like Trityl) while retaining Boc, but t-butyl esters are usually too stable for this to work selectively against N-Boc.

    • Recommendation: Redesign the synthesis to use orthogonal protection (e.g., Fmoc-Piperidine or Methyl Ester).

Optimized Experimental Protocols

Protocol A: Standard High-Yield Cleavage (The "Scavenger Cocktail")

Use this for >95% conversion and preventing re-alkylation.

ComponentVolume RatioRole
TFA 90%Proton source / Solvent
Triisopropylsilane (TIS) 5%Primary Cation Scavenger (Hydride donor)
Water 5%Secondary Scavenger / Solvation

Step-by-Step:

  • Dissolve the N-Boc piperidine substrate in a minimal amount of DCM (if solubility is an issue) or add directly to the cocktail.

  • Add the TFA/TIS/H₂O cocktail slowly at 0°C.

  • Allow to warm to Room Temperature (RT).

  • Stir for 1 to 2 hours .

  • Workup: Evaporate TFA under a stream of nitrogen or rotary evaporation. Crucial: Do not heat above 40°C during evaporation to prevent thermal degradation of sensitive side chains.

  • Precipitation: Add cold diethyl ether to precipitate the piperidine TFA salt.

Protocol B: HCl Alternative (For Non-Peptidic Substrates)

Use this if you need to avoid silanes or want a hydrochloride salt directly.

  • Dissolve substrate in minimal 1,4-dioxane.

  • Add 4M HCl in Dioxane (10 equivalents).

  • Stir at RT for 1 hour.

  • Product usually precipitates as the HCl salt. Filter and wash with ether.

Data: Stability Profiles

The following table summarizes the approximate half-life (t1/2) of N-Boc Piperidine in various acidic media at 25°C.

Reagent ConditionApprox. Stability (t1/2)Outcome
Neat TFA < 5 minutesRapid, complete cleavage.
50% TFA in DCM 15–20 minutesStandard cleavage condition.
1% TFA in DCM Hours to DaysSlow leakage/cleavage. Not stable.
Acetic Acid (Glacial) StableNo cleavage observed.
4M HCl / Dioxane < 10 minutesRapid cleavage.[3]

References

  • Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[4][5]

    • Core citation for the mechanism of scavenging tert-butyl c
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

    • The authoritative source for stability profiles of carbam
  • Han, G., et al. (2001). "Silicon-based scavengers in the deprotection of Boc groups."[4] Journal of Organic Chemistry.

    • Validates the use of TIS/TES to prevent re-alkyl
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][6][7][8][9][10] Chemical Reviews.

    • Comprehensive review covering orthogonality and acid-lability hierarchies.

Sources

Reference Data & Comparative Studies

Validation

Beyond Proline: Leveraging (S)-4-Piperidylglycine for Conformational Control

This guide provides an in-depth technical comparison between (S)-4-Piperidylglycine (4-PipG) and Proline (Pro) for restricting peptide conformation. It is designed for medicinal chemists and structural biologists seeking...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between (S)-4-Piperidylglycine (4-PipG) and Proline (Pro) for restricting peptide conformation. It is designed for medicinal chemists and structural biologists seeking to optimize peptide potency, stability, and pharmacokinetic profiles.

Executive Summary

While Proline (Pro) remains the gold standard for inducing backbone rigidity via covalent


-alkylation, it introduces significant limitations: the loss of a hydrogen bond donor, high hydrophobicity, and cis/trans isomerization issues.[1]

(S)-4-Piperidylglycine (4-PipG) offers a strategic alternative. As a non-proteinogenic amino acid with a bulky, basic piperidine side chain, 4-PipG restricts conformational freedom through steric clash rather than covalent cyclization. This allows researchers to rigidify the peptide backbone while retaining the amide proton for critical hydrogen bonding and introducing a solubilizing, functionalizable basic group.

Quick Comparison Matrix
FeatureProline (Pro)(S)-4-Piperidylglycine (4-PipG)
Restriction Mechanism Covalent (Pyrrolidine ring locks

)
Steric (Piperidine bulk restricts

&

)
Backbone

Angle
Locked (~ -65°)Restricted (via steric hindrance)
H-Bond Donor (NH) Lost (Tertiary amide)Retained (Secondary amide)
Side Chain Function None (Hydrophobic scaffold)Basic Secondary Amine (

)
Solubility Neutral/HydrophobicHigh (Cationic at physiological pH)
Primary Utility

-turns, Helix breaking, Polyproline helices
S1 pocket filling (protease inhibitors), Rigidifying basic residues

Part 1: Structural Mechanistics & Causality

Proline: The Covalent Lock

Proline is unique among proteinogenic amino acids because its side chain cyclizes back to the backbone nitrogen.[2]

  • The Effect: This locks the backbone dihedral angle

    
     at approximately -65° (±15°).
    
  • The Consequence: This restriction dramatically lowers the entropy of the unfolded state (

    
    ), making the folded state energetically more favorable. However, the lack of an amide proton means Proline cannot act as a hydrogen bond donor, often disrupting 
    
    
    
    -helices and
    
    
    -sheets unless placed at the edges.
  • The Risk: Proline peptide bonds can undergo slow cis-trans isomerization, creating heterogeneity in the peptide population that complicates binding kinetics.

(S)-4-Piperidylglycine: The Steric Anchor

4-PipG consists of a glycine backbone with a piperidine ring attached at the C


 position.
  • The Effect: Unlike Proline, the restriction is non-covalent. The massive bulk of the piperidine ring at the C

    
     position creates severe steric clashes with the backbone carbonyl oxygen and the amide nitrogen of the preceding residue.
    
  • The Causality: This forces the backbone into extended conformations (typically

    
    -strand-like) or specific turn geometries to relieve steric strain. Crucially, because the backbone nitrogen remains a primary amine (before coupling), 4-PipG retains the ability to donate a hydrogen bond .
    
  • Functional Advantage: The piperidine nitrogen is a secondary amine that is protonated at physiological pH. This mimics the charge of Lysine or Arginine but with the rigidity of a Phenylalanine/Proline hybrid, making it ideal for targeting anionic pockets (e.g., Asp/Glu rich regions in thrombin or integrins).

Part 2: Decision Framework & Applications

Use the following logic flow to determine the appropriate restrictor for your peptide campaign.

DecisionTree Start Goal: Restrict Peptide Conformation Q1 Is an H-bond donor (NH) required at this position? Start->Q1 Q2 Is a basic/charged side chain required for binding? Q1->Q2 Yes (Must keep NH) Q3 Do you specifically need a Beta-Turn (Type I/II)? Q1->Q3 No (NH can be lost) PipG USE (S)-4-PipG (High rigidity, Basic, H-donor) Q2->PipG Yes PipG_Func USE (S)-4-PipG (Functionalizable Scaffold) Q2->PipG_Func No, but need solubility Proline USE PROLINE (Max rigidity, Hydrophobic) Q3->Proline Yes (Classic Turn) Q3->PipG No (Need extended/strand)

Figure 1: Decision logic for selecting between Proline and 4-PipG based on structural and functional requirements.

Part 3: Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) of 4-PipG Peptides

Challenge: The steric bulk of 4-PipG hinders coupling efficiency. The side-chain amine requires orthogonal protection (usually Boc) to prevent branching.

Reagents:

  • Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).

  • Amino Acid: Fmoc-(S)-4-PipG(Boc)-OH.

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.

  • Base: DIPEA (Diisopropylethylamine).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: 4-PipG is stable to piperidine.

  • Activation (Critical Step):

    • Dissolve Fmoc-4-PipG(Boc)-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in minimal DMF.

    • Add DIPEA (6 eq) immediately before adding to resin.

    • Rationale: HATU/HOAt is superior to HBTU/HOBt for sterically hindered amino acids.

  • Coupling: Shake for 2 hours (standard AA is 45 min).

    • Validation: Perform a Kaiser test (ninhydrin). If positive (blue), repeat coupling (Double Coupling) using fresh reagents.

  • Capping: Acetic anhydride/Pyridine (1:1) in DMF for 10 min to terminate unreacted chains.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5). The Boc group on the piperidine ring is removed simultaneously with resin cleavage.

Protocol B: Circular Dichroism (CD) Analysis for Conformational Validation

Objective: Confirm if 4-PipG induces the desired secondary structure compared to the Proline control.

  • Sample Prep: Dissolve purified peptide in 10 mM Phosphate Buffer (pH 7.4) to a concentration of 50 µM.

  • Baseline: Measure buffer blank.

  • Acquisition: Scan 190–250 nm at 20°C in a 1 mm quartz cuvette.

  • Interpretation:

    • Proline-rich (Polyproline II): Strong negative band at ~200 nm, weak positive at ~225 nm.

    • 
      -Turn (Proline induced):  Minima at 205 nm (Type II) or 200 nm + shoulder (Type I).
      
    • 4-PipG Rigidified: Look for spectral shifts indicating restricted random coil or

      
      -strand promotion (minima ~215-218 nm).
      
    • Self-Validation: If the spectrum shows a simple "random coil" (minima at 195 nm) despite 4-PipG incorporation, the restriction may be insufficient for the specific sequence length; consider adding a second restrictor (e.g., Aib).

Part 4: Comparative Structural Data

The following table summarizes the expected conformational impact based on Ramachandran plot analysis of analogous sterically hindered amino acids (e.g., Cyclohexylglycine).

ParameterProline (Pro)(S)-4-Piperidylglycine (4-PipG)
Preferred

Angle
-60° ± 15° (Narrow well)-120° to -80° (Extended/Sheet region)
Preferred

Angle
+150° (Trans), -30° (Cis)+120° to +160° (Extended)
Cis/Trans Isomerism High risk (~10-30% Cis in water)Negligible (Trans dominant due to sterics)
Helix Propensity Helix Breaker (except N-cap)Helix Destabilizer (due to bulk)
Sheet Propensity Low (unless at edge)High (Bulky side chain favors

-strand)
Visualization of Steric Impact

Structure cluster_Pro Proline (Covalent) cluster_PipG (S)-4-PipG (Steric) Pro_Node Backbone N Locked in Ring Side Chain None (Backbone) Result Fixed Phi Angle PipG_Node Backbone N Free (H-bond Donor) Side Chain Bulky Piperidine Result Restricted Chi/Phi Pro_Node->PipG_Node Comparison

Figure 2: Structural comparison highlighting the mechanism of restriction.

References

  • Conformational restrictions of biologically active peptides via amino acid side chain groups. Source: National Institutes of Health (PubMed) URL:[Link] Relevance: Foundational theory on using side-chain bulk (like 4-PipG) vs. backbone cyclization (Pro) for restriction.

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Source: Nature Protocols / Luxembourg Bio Technologies URL:[Link] Relevance: Provides the basis for the HATU/HOAt protocols required for bulky amino acids like 4-PipG.

  • New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine. Source: PubMed URL:[Link] Relevance: Discusses the conformational impact of cyclohexyl-based amino acids, which are the structural hydrophobic analogs of 4-PipG.

  • Ramachandran plot - Amino-acid preferences. Source: Wikipedia / Bioinformatics.org URL:[Link] Relevance: Source for standard Proline

    
     distributions used in the comparative analysis.
    
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent. Source: SciELO URL:[Link] Relevance: Validates the stability of piperidine-based structures during SPPS deprotection cycles.

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of (S)-alfa-Amino-4-piperidine acetic acid

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, ac...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, actionable information for researchers, scientists, and drug development professionals on the safe handling of (S)-alfa-Amino-4-piperidine acetic acid, a compound of interest in various therapeutic areas. As Senior Application Scientists, our goal is to empower you with the knowledge to manage this substance responsibly, from initial receipt to final disposal.

(S)-alfa-Amino-4-piperidine acetic acid , while not extensively characterized in publicly available safety literature, belongs to the piperidine and amino acid chemical classes. Therefore, a conservative approach to handling, based on the known hazards of related compounds, is warranted. Piperidines can be irritating to the skin, eyes, and respiratory tract, and some are flammable.[1][2][3] Amino acids, while generally less hazardous, can cause irritation, and their dusts should not be inhaled.[4][5] This guide synthesizes best practices for handling such compounds, ensuring a multi-layered safety approach.

I. Hazard Identification and Risk Assessment: The Foundation of Safe Handling

Anticipated Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation or burns.[3][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][3][6]

  • Flammability: While the amino acid group may reduce flammability, the piperidine structure suggests that the compound could be combustible.[2][3]

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a comprehensive risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling (S)-alfa-Amino-4-piperidine acetic acid.

Protection Type Specification Rationale
Eye and Face Protection Safety goggles with side shields or a face shield.[1]Protects against splashes of solutions and airborne particles of the solid compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[1][2]Prevents skin contact and potential absorption. Glove integrity should be checked before each use.
Body Protection Laboratory coat or chemical-resistant apron.[1]Protects personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[1][2]Required when handling the solid outside of a fume hood or when there is a potential for aerosolization.

Operational Plan: From Receipt to Disposal

A systematic approach to handling (S)-alfa-Amino-4-piperidine acetic acid at every stage is essential for minimizing risk.

Receiving and Unpacking

Upon receipt, the package should be inspected for any signs of damage or leakage. Unpacking should be performed in a well-ventilated area, preferably within a chemical fume hood, while wearing the appropriate PPE.

Storage

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

  • Container: Keep the container tightly closed.[2][5]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5][7]

  • Segregation: Store separately from flammable materials if the compound is determined to be combustible.

Laboratory Handling: A Step-by-Step Guide

All manipulations of (S)-alfa-Amino-4-piperidine acetic acid should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

Step 1: Preparation

  • Ensure the fume hood is functioning correctly.

  • Don all required PPE as outlined in the table above.

  • Have an eyewash station and safety shower readily accessible.[2]

Step 2: Weighing and Transfer

  • When weighing the solid compound, do so in the fume hood to contain any dust.

  • Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust clouds.[5]

  • If transferring a solution, use a pipette or other suitable device to prevent splashing.

Step 3: In-Experiment Use

  • Keep all containers with the compound covered when not in immediate use.

  • If heating the compound, do so in a controlled manner within the fume hood. Be aware of potential vapor generation.

Step 4: Post-Experiment

  • Decontaminate all surfaces and equipment that came into contact with the chemical.

  • Wash hands thoroughly after handling, even if gloves were worn.[8]

Disposal Plan: Responsible Waste Management

All waste containing (S)-alfa-Amino-4-piperidine acetic acid, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.[5] Do not pour down the drain.[5]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]

  • Spill: For a small spill, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[2] For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling (S)-alfa-Amino-4-piperidine acetic acid.

PPE_Selection_Workflow start Start: Handling (S)-alfa-Amino-4-piperidine acetic acid is_solid Is the compound a solid? start->is_solid weighing Weighing or transfer of solid? is_solid->weighing Yes in_hood Working in a certified fume hood? is_solid->in_hood No (Solution) weighing->in_hood Yes aerosol_risk Risk of aerosol or dust generation? weighing->aerosol_risk No ppe_base Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat in_hood->ppe_base Yes respirator Add NIOSH-approved Respirator in_hood->respirator No aerosol_risk->ppe_base No aerosol_risk->respirator Yes end Proceed with Caution ppe_base->end respirator->ppe_base

Caption: PPE Selection Workflow Diagram

References

  • Personal protective equipment for handling 4-[(4-Chlorophenoxy)methyl]piperidine-d4 - Benchchem. (n.d.).
  • Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer. (n.d.).
  • PIPERIDINE (D11, 98%) - Cambridge Isotope Laboratories. (2024, September 3).
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov. (n.d.).
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.).
  • Amino Acid Set - SAFETY DATA SHEET. (2018, October 23).
  • Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, April 1).
  • 4 - SAFETY DATA SHEET. (2025, December 18).
  • Amino Acid Standard - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 23).
  • SAFETY DATA SHEET 1325-AMINO ACID 40% - BC Fertilis. (2024, February 13).
  • Safety Data Sheet: Amino acid - Carl ROTH. (n.d.).
  • Safety Data Sheet: Amino acid - Carl ROTH. (n.d.).
  • 4 - SAFETY DATA SHEET. (2025, December 19).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 20).
  • 11 - SAFETY DATA SHEET. (2024, March 27).
  • 4-piperidineacetic acid, α-amino-, (αS) - Chemlyte Solutions. (n.d.).
  • Safety Data Sheet. (2015, November 24).
  • 4-AMINO-1-PIPERIDINE-ETHANOL SDS, 89850-72-6 Safety Data Sheets - ECHEMI. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-alfa-Amino-4-piperidine acetic acid
Reactant of Route 2
(S)-alfa-Amino-4-piperidine acetic acid
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